molecular formula C10H9NO B1142382 2-Phenylacetoacetonitrile CAS No. 120065-76-1

2-Phenylacetoacetonitrile

Cat. No. B1142382
M. Wt: 159.18
InChI Key:
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Description

2-Phenylacetoacetonitrile is an analytical reference standard categorized as a precursor in the synthesis of amphetamines . It is intended for research and forensic applications .


Synthesis Analysis

A novel method for the synthesis of phenylacetoacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn 30.1 Cr 4.3 /γ-Al 2 O 3 was established . A yield as high as 87.9% was received when the reaction was conducted on a fixed-bed reactor .


Molecular Structure Analysis

The molecular formula of 2-Phenylacetoacetonitrile is C10H9NO . Its molecular weight is 159.19 g/mol . The InChIKey of 2-Phenylacetoacetonitrile is KHNWFTMUBKJWRZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .


Physical And Chemical Properties Analysis

2-Phenylacetoacetonitrile is a light yellow solid . It has a melting point of 92-94 °C (lit.) and a boiling point of 284.68°C (rough estimate) . Its density is 1.1202 (rough estimate) and refractive index is 1.5460 (estimate) .

Scientific Research Applications

  • Regulatory Control of APAAN : The Drug Enforcement Administration (DEA) classified APAAN as a List I chemical due to its use in illicitly manufacturing controlled substances like phenylacetone, methamphetamine, and amphetamine. This designation regulates all transactions of APAAN regardless of size, emphasizing its significant role in illegal drug synthesis (Federal Register, 2017).

  • APAAN in Amphetamine Production : A study conducted on APAAN's role in amphetamine synthesis identified specific markers for amphetamines synthesized from APAAN. The study also tracked the increasing use of APAAN in illegal drug production since 2010, based on data from seized amphetamine samples in Germany and the Netherlands (Hauser et al., 2018).

  • Electrocarboxylation Studies : Research on the electrocarboxylation of chloroacetonitrile mediated by electrogenerated cobalt(I) phenanthroline provided insights into the potential use of related nitriles in synthetic organic chemistry (Fabre & Reynes, 2010).

  • Phase-Transfer Catalysis : A study demonstrated the reaction of phenylacetonitrile and 2-phenylalkanenitriles with substituted propenylarenes under phase transfer catalysis conditions, highlighting another application in organic synthesis (Lasek & Mąkosza, 1993).

  • Application in NSAID Production : Research on potassium modified La-Mg mixed oxide catalysts for the mono-methylation of phenylacetonitrile indicates the potential use of such reactions in the production of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).

  • Defense Mechanism in Locusts : A study found that phenylacetonitrile in locusts acts as an olfactory aposematic signal and precursor of hypertoxic hydrogen cyanide, serving as a defense mechanism against predation (Wei et al., 2019).

Safety And Hazards

2-Phenylacetoacetonitrile is a poison by intraperitoneal route . When heated to decomposition it emits toxic fumes of NOx and CNí . It may cause eye and skin irritation, and may cause respiratory and digestive tract irritation .

properties

IUPAC Name

3-oxo-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNWFTMUBKJWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863402
Record name alpha-Acetylphenylacetonitrile
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylacetoacetonitrile

CAS RN

4468-48-8
Record name α-Acetylbenzeneacetonitrile
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Record name alpha-Acetylphenylacetonitrile
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Record name 2-Phenylacetoacetonitrile
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Record name 2-Phenylacetoacetonitrile
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Record name 2-Phenylacetoacetonitrile
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Record name Benzeneacetonitrile, .alpha.-acetyl-
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Record name alpha-Acetylphenylacetonitrile
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Record name Alpha-acetylphenylacetonitrile
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Record name APAAN
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Citations

For This Compound
41
Citations
K Sato, T Amakasu - The Journal of Organic Chemistry, 1968 - ACS Publications
… active phenols, such as phloroglucinol, with 2-phenylacetoacetonitrile in trifluoroacetic acid is claimed8 to give isoflavone in excellent yields, Cook and coworkers,9 more …
Number of citations: 32 pubs.acs.org
JW Pavlik, HST Martin, KA Lambert… - Journal of …, 2005 - Wiley Online Library
5‐Phenylisoxazole (4) and 4‐phenylisoxazole (22) underwent phototransposition to 5‐phenyloxazole (5) and 4‐phenyloxazole (24) respectively. Labeling with deuterium or methyl …
Number of citations: 27 onlinelibrary.wiley.com
Y Gao, Y Lam - Journal of combinatorial chemistry, 2010 - ACS Publications
A solid-phase synthesis of 5-aminopyrazole has been developed and applied to the preparation of pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. In this strategy, a one-pot reaction from 5…
Number of citations: 25 pubs.acs.org
MP Cava, KV Rao, B Douglas… - The Journal of Organic …, 1968 - ACS Publications
… active phenols, such as phloroglucinol, with 2-phenylacetoacetonitrile in trifluoroacetic acid is claimed8 to give isoflavone in excellent yields, Cook and coworkers,9 more …
Number of citations: 44 pubs.acs.org
R Reiss, F Hauser, S Ehlert, M Pütz, R Zimmermann - Applied Sciences, 2021 - mdpi.com
While fast and reliable analytical results are crucial for first responders to make adequate decisions, these can be difficult to establish, especially at large-scale clandestine laboratories. …
Number of citations: 2 www.mdpi.com
DN Robinson - 1959 - search.proquest.com
The purposes of th is research problem weres (1) to estab lish the correct structures of products f ir st obtained?(a) by S ch oltz^ from the condensation of 2-m ethylindole with …
Number of citations: 0 search.proquest.com
C Springer - HeinOnline
This is an excerpt from a 46-page report on the supply and use of amphetamine in Europe (European Monitoring Centre for Drugs and Drug Addiction/Europol, Amphetamine: A …
Number of citations: 0 heinonline.org
C Trapp, C Herrmann, C Drewniok… - Current …, 2021 - ingentaconnect.com
Background: Chiral β-hydroxy esters and α-substituted β-hydroxy esters represent versatile building blocks for pheromones, β-lactam antibiotics and 1,2- or 1,3-aminoalcohols. Objective…
Number of citations: 1 www.ingentaconnect.com
E Lock - 2005 - unil.ch
The task started by synthesising amphetamine through each of the three synthetic routes (Leuckart, reductive amination and nitrostyrene). The produced amphetamines were then …
Number of citations: 15 www.unil.ch
AF Johnson - 1971 - scholarship.richmond.edu
Various unsymmetrically substituted 1, 3-dipheny l-2-propylmethanesulfonates were prepared and complexed with chromium hexacarbonyl. The major products obtained from this …
Number of citations: 3 scholarship.richmond.edu

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